2-Amino-5-morpholinobenzoic acid chemical properties
2-Amino-5-morpholinobenzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-morpholinobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the chemical and physical properties of 2-Amino-5-morpholinobenzoic acid (CAS No: 153437-52-6). As a key structural motif in modern medicinal chemistry, this compound serves as a versatile building block for the synthesis of targeted therapeutics, notably kinase inhibitors and anti-inflammatory agents.[1] This document delineates its physicochemical characteristics, provides a predictive analysis of its spectral properties, outlines a plausible synthetic route, and explores its reactivity profile. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application and characterization of this important intermediate.
Introduction and Molecular Overview
2-Amino-5-morpholinobenzoic acid is a substituted anthranilic acid derivative. Its molecular architecture is distinguished by three key functional groups: a carboxylic acid, an aromatic amine, and a tertiary aminomorpholine ring. This unique combination imparts a favorable balance of hydrophilicity and structural rigidity, making it a valuable scaffold in drug discovery.[1] The presence of multiple hydrogen bond donors and acceptors, coupled with its defined three-dimensional shape, allows for specific and high-affinity interactions with biological targets.[1]
Below is the chemical structure of 2-Amino-5-morpholinobenzoic acid.
Caption: Workflow for qualitative solubility testing.
Methodology:
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Preparation: Add approximately 1-2 mg of the compound to four separate, clean test tubes.
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Solvent Addition: To the tubes, add 1 mL of the following solvents: (a) Deionized water, (b) 5% aqueous HCl, (c) 5% aqueous NaOH, and (d) a polar organic solvent like DMSO or Methanol.
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Observation: Agitate each tube vigorously for 30 seconds. Observe for dissolution. If not fully dissolved, warm the mixture gently and observe again.
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Interpretation of Expected Results:
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5% HCl: The compound is expected to be soluble . The amino groups will be protonated to form a soluble ammonium salt.
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5% NaOH: The compound is expected to be soluble . The carboxylic acid will be deprotonated to form a soluble carboxylate salt.
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Water: Solubility is likely to be low, as observed with many zwitterionic amino acids. * DMSO, Methanol: The compound is expected to be at least slightly soluble, a common characteristic for organic molecules of this size and polarity. [2]
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Acidity and Basicity (pKa)
The pKa values dictate the ionization state of the molecule at a given pH, which is crucial for understanding its reaction mechanism, purification by extraction, and pharmacokinetic properties.
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Carboxylic Acid (pKa₁): The pKa of the benzoic acid group is expected to be around 4-5. For comparison, the pKa of benzoic acid itself is 4.20, while that of 2-aminobenzoic acid is approximately 4.78. [3]The electron-donating nature of the amino and morpholino groups may slightly increase the pKa compared to unsubstituted benzoic acid.
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Aromatic Amine (pKa₂): The conjugate acid of the aromatic amine is expected to have a pKa around 2-3. The aniline moiety is a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring.
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Morpholine (pKa₃): The conjugate acid of the morpholine nitrogen, being an aliphatic amine, is significantly more basic, with an expected pKa around 8-9.
Spectroscopic and Structural Characterization (Predictive Analysis)
Spectroscopic analysis is essential for confirming the identity and purity of 2-Amino-5-morpholinobenzoic acid. In the absence of published spectra for this specific molecule, this section provides a predictive analysis based on the known spectral behavior of its constituent functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
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Expected Molecular Ion: In an ESI-MS experiment in positive ion mode, the expected protonated molecule [M+H]⁺ would be observed at an m/z of 223.25. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 221.23.
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Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of a water molecule (-18 Da) from the carboxylic acid and the loss of a carboxyl group (-45 Da).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
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O-H Stretch: A very broad absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. [4]* N-H Stretch: Two distinct, sharp peaks are expected in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
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C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring will be observed just below 3000 cm⁻¹.
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C=O Stretch: A strong, sharp absorption is predicted between 1680 and 1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid. [4]* C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the ether linkage in the morpholine ring are expected in the 1210-1320 cm⁻¹ region. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR (Predicted, in DMSO-d₆):
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Carboxylic Acid (-COOH): A broad singlet, typically downfield, around 12-13 ppm.
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Aromatic Protons (-ArH): Three signals in the aromatic region (6.5-8.0 ppm). The proton ortho to the carboxylic acid and meta to the amine will be a doublet. The proton ortho to the amine and meta to the morpholine will be a doublet of doublets. The proton ortho to the morpholine and meta to the carboxylic acid will be a doublet.
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Amine (-NH₂): A broad singlet around 5-6 ppm.
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Morpholine Protons (-CH₂-): Two distinct signals, each integrating to 4 protons. The protons adjacent to the nitrogen (-N-CH₂-) are expected around 3.0-3.3 ppm, and the protons adjacent to the oxygen (-O-CH₂-) are expected around 3.6-3.8 ppm. Both would appear as triplets.
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¹³C NMR (Predicted):
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Carbonyl (-C=O): ~168-172 ppm.
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Aromatic Carbons (-ArC): 6 signals between ~110-155 ppm.
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Morpholine Carbons (-CH₂-): Two signals; -O-CH₂- around 66-68 ppm and -N-CH₂- around 48-50 ppm.
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Synthesis and Reactivity
Proposed Synthetic Pathway
While 2-Amino-5-morpholinobenzoic acid is commercially available, understanding its synthesis is valuable for researchers interested in creating derivatives. A plausible and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach offers high yields and functional group tolerance.
Caption: Proposed synthetic workflow for 2-Amino-5-morpholinobenzoic acid.
Experimental Protocol: Buchwald-Hartwig Amination
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Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-bromobenzoic acid (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand like BINAP (4 mol%).
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Reagent Addition: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).
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Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: After cooling to room temperature, quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the product while keeping impurities soluble.
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Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Chemical Reactivity Profile
The molecule's reactivity is governed by its three primary functional groups, making it a versatile hub for further chemical modification.
Caption: Reactivity map of key functional groups.
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Reactions at the Carboxylic Acid: This is the most common site for modification in drug development. Standard peptide coupling reagents (e.g., EDC, HATU) can be used to form amide bonds with various amines, extending the molecule to explore different binding pockets of a target protein.
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Reactions at the Aromatic Amine: The aniline moiety can undergo acylation, sulfonylation, or reductive amination. Its nucleophilicity makes it a handle for attaching different pharmacophoric groups.
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Reactions at the Aromatic Ring: The ring is highly activated by two electron-donating groups (amino and morpholino), making it susceptible to electrophilic aromatic substitution. However, these reactions can be difficult to control regioselectively.
Applications in Medicinal Chemistry
The primary utility of 2-Amino-5-morpholinobenzoic acid is as a molecular scaffold in the synthesis of pharmaceuticals. [1]Its structure is frequently found in the core of various kinase inhibitors. The anthranilic acid portion often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, while the morpholino group enhances solubility and provides a vector for further substitution to achieve selectivity and potency. It is explicitly mentioned as an intermediate for developing kinase inhibitors and anti-inflammatory agents. [1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
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Handling: Use in a well-ventilated area or a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6]Avoid inhalation of dust and direct contact with skin and eyes. [6]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [1][6]* Hazards: While specific toxicity data is limited, compounds with similar structures can cause skin and eye irritation.
References
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2-Amino-5-morpholinobenzoic Acid | CAS 153437-52-6 . AMERICAN ELEMENTS®. [Online] Available at: [Link]
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2-Amino-5-morpholinobenzoic Acid - MySkinRecipes . MySkinRecipes. [Online] Available at: [Link]
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Supplementary Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Online] Available at: [Link]
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2-Amino-5-morpholinobenzoic Acid, 95%+ Purity, C11H14N2O3, 1 gram - CP Lab Safety . CP Lab Safety. [Online] Available at: [Link]
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Solubilities of Amino Acids in Different Mixed Solvents . Indian Journal of Chemistry. [Online] Available at: [Link]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH . Doc Brown's Chemistry. [Online] Available at: [Link]
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2-Amino-5-chlorobenzoic acid - Mallak Specialties Pvt Ltd . Mallak Specialties Pvt Ltd. [Online] Available at: [Link]
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Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives . University of California, Davis. [Online] Available at: [Link]
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